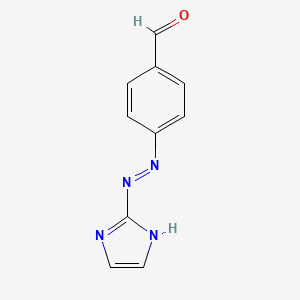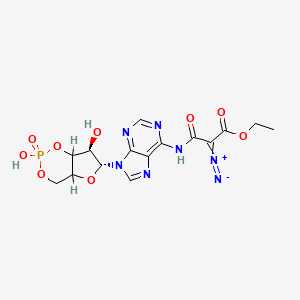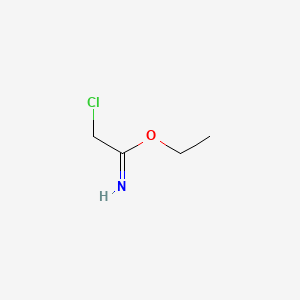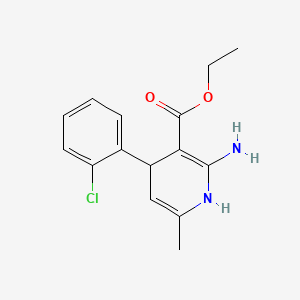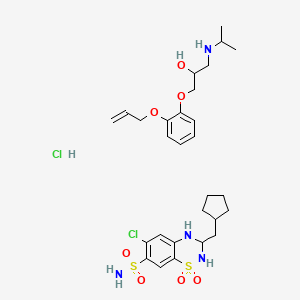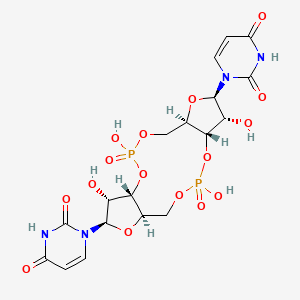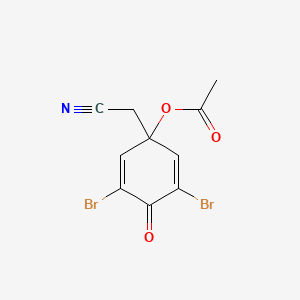
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is a class of organic compounds characterized by the presence of two carbon-carbon double bonds (dienes) conjugated with a carbonyl group (C=O). This conjugation results in a highly reactive structure, making dienones valuable intermediates in organic synthesis. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile can be synthesized through several methods, including:
Oxidation of Dienes: This involves the oxidation of conjugated dienes using oxidizing agents such as potassium permanganate or chromium trioxide.
Acyclic Diene Metathesis (ADMET): This method involves the polymerization of acyclic dienes using catalysts like molybdenum or tungsten compounds.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes, utilizing robust and efficient catalysts to ensure high yields and purity. The choice of method depends on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents.
Reduction: Reduction to corresponding dienes using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products:
Quinones: Formed through oxidation.
Dienes: Formed through reduction.
Substituted Dienones: Formed through substitution reactions.
Scientific Research Applications
3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of steroidal compounds.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile involves its ability to undergo various chemical transformations due to its conjugated structure. This reactivity allows it to interact with different molecular targets and pathways. For instance, in biological systems, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . In chemical reactions, its conjugated structure facilitates rearrangements and substitutions, making it a versatile intermediate .
Comparison with Similar Compounds
Quinones: Similar in structure but with two carbonyl groups.
Diones: Compounds with two carbonyl groups but not necessarily conjugated.
Cyclopentadienone: A cyclic compound with similar reactivity.
Uniqueness: 3,5-Dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile is unique due to its conjugated structure, which imparts high reactivity and versatility in chemical transformations. This makes it distinct from other similar compounds like quinones and diones, which may not exhibit the same range of reactivity .
Properties
CAS No. |
84713-43-9 |
|---|---|
Molecular Formula |
C10H7Br2NO3 |
Molecular Weight |
348.97 g/mol |
IUPAC Name |
[3,5-dibromo-1-(cyanomethyl)-4-oxocyclohexa-2,5-dien-1-yl] acetate |
InChI |
InChI=1S/C10H7Br2NO3/c1-6(14)16-10(2-3-13)4-7(11)9(15)8(12)5-10/h4-5H,2H2,1H3 |
InChI Key |
VHKNISXZWLTRMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
Canonical SMILES |
CC(=O)OC1(C=C(C(=O)C(=C1)Br)Br)CC#N |
Key on ui other cas no. |
84713-43-9 |
Synonyms |
3,5-dibromo-1-acetoxy-4-oxo-2,5-cyclohexadiene-1-acetonitrile dienone A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


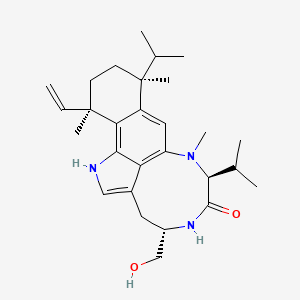
![N-[(2R,3S,4S,6R)-17-Benzyl-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide](/img/structure/B1193963.png)
![(10S,22R,23R,24S)-4-Methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14,16,18-tetraen-20-one](/img/structure/B1193964.png)
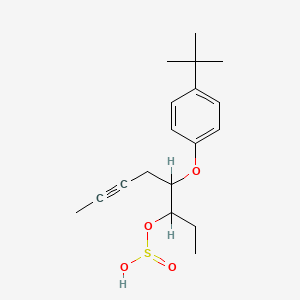

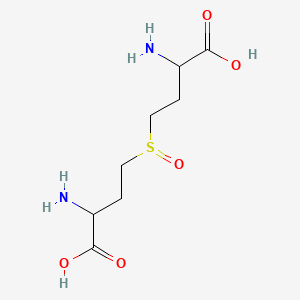

![[2-aminoethoxy-[[(2R)-2-henicosyl-1,3-dioxolan-4-yl]methoxy]phosphoryl] (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate](/img/structure/B1193974.png)
